MFCD02333775
Description
MFCD02333775 is a chemical compound cataloged under the MDL number system, which is widely used for indexing and identifying chemical substances in research and industrial applications. For instance, compounds like CAS 56469-02-4 (MFCD02258901) and CAS 1761-61-1 (MFCD00003330) share structural motifs such as heterocyclic rings or halogen substituents, which influence their reactivity and utility in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(14-7-3-2-4-8-14)13-18-19(23)12-11-16-15-9-5-6-10-17(15)21(24)25-20(16)18/h5-6,9-12,14,23H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBCBWHGJLCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID858685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02333775 involves several steps, starting from readily available precursors. The most common synthetic route includes the following steps:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Formation: The intermediate compound is then subjected to further reactions, often involving catalysts and specific reaction conditions such as temperature and pressure, to form the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production methods may also include additional steps for the recovery and recycling of reagents and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
MFCD02333775 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent or lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Scientific Research Applications
MFCD02333775 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD02333775 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved. Detailed studies on the molecular interactions and pathways are essential to understand its full potential and optimize its use in different fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02333775, a comparison is drawn with structurally or functionally analogous compounds, leveraging data from the evidence:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings:
Structural Similarities: this compound and CAS 56469-02-4 may share a heterocyclic core (e.g., isoquinolinone), as inferred from synthesis routes involving hydroxylation and alkylation . Halogenated analogs like CAS 1761-61-1 (bromine substituent) exhibit distinct reactivity profiles, enabling cross-coupling reactions in organic synthesis .
Functional Differences: CAS 56469-02-4 shows higher solubility (Log S = -2.47) compared to brominated compounds like CAS 1761-61-1, which may limit its bioavailability .
Synthetic Accessibility :
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